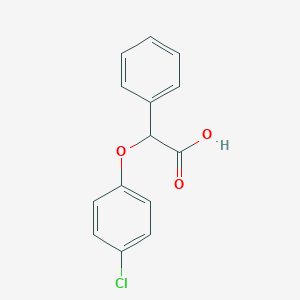

2-(4-Chlorophenoxy)-2-phenylacetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid and its derivatives often involves multi-step chemical reactions. One method includes the Ullmann reaction, followed by conversion into acetothiomorpholide via the Willgerodt-Kindler process, and finally hydrolysis to yield the phenylacetic acid derivative (Atkinson et al., 1974). Additionally, carbonylation of 2,4-dichlorobenzyl chloride in the presence of xylene and catalysts under a CO atmosphere has been reported to yield 2,4-dichlorophenylacetic acid with high efficiency (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenoxy)-2-phenylacetic acid derivatives has been analyzed using various techniques, including X-ray diffraction. Studies have highlighted the crystal structure of related compounds, providing insights into the complex interactions and packing modes within these molecules (Tsorteki et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Chlorophenoxy)-2-phenylacetic acid derivatives have been extensively studied. This includes reactions for the synthesis of specific derivatives and the investigation of their reactivity under various conditions. For instance, the electrochemical degradation of chlorophenoxyacetic acid derivatives has been explored, showing the influence of pH and UV light on the degradation process and identifying degradation products (Boye et al., 2003).

Wissenschaftliche Forschungsanwendungen

Herbicide Detection and Quantitation : Chlorophenoxy acids, including derivatives similar to 2-(4-Chlorophenoxy)-2-phenylacetic acid, are used as herbicides and their trace levels in ground and drinking water are a concern. A method using high-performance liquid chromatography (HPLC) with electrochemical detection has been developed for their quantitation (Wintersteiger, Goger, & Krautgartner, 1999).

Carcinogenic Outcomes and Potential Mechanisms : Exposure to chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, has been studied for potential carcinogenic effects. While some epidemiologic studies suggest a possible association with certain types of cancers, the overall evidence does not support a genotoxic mode of action, and environmental exposures are deemed insufficient to support a causal relationship (Stackelberg, 2013).

Toxicity and Poisoning : The toxicity of chlorophenoxy herbicides like 2,4-D, which is chemically similar to 2-(4-Chlorophenoxy)-2-phenylacetic acid, has been documented. These compounds can affect various systems in the body and may be fatal in cases of large ingestions, with no specific antidote available (Singla et al., 2017).

Impact on Non-target Organisms : Studies on Escherichia coli have shown that exposure to sublethal levels of chlorophenoxy herbicides induces oxidative stress and metabolic perturbations, affecting vital metabolic pathways (Bhat et al., 2015).

Anti-inflammatory Properties : Some derivatives in the 2-aryloxyarylacetic acid series, to which 2-(4-Chlorophenoxy)-2-phenylacetic acid belongs, have been discovered to possess anti-inflammatory properties with low ulcerogenic potential (Atkinson et al., 1974).

Global Trends in Herbicide Toxicity Studies : A scientometric review highlights the global research trends and gaps in studies related to the toxicity of 2,4-D, emphasizing the need for more focused research on molecular biology, assessment of exposure in human bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Electrochemical Degradation of Herbicides : Research has been conducted on the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, including methods like peroxi-coagulation, which could be relevant for environmental remediation of herbicide pollution (Brillas et al., 2003).

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVKIVGNXLBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

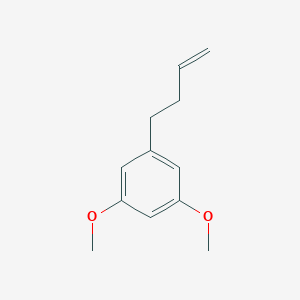

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922862 | |

| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-2-phenylacetic acid | |

CAS RN |

119061-18-6 | |

| Record name | 2-(4-(4-Chlorophenyl)oxy)-2-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119061186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)

![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)